molecular formula C12H15NO4 B2485846 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 1026755-44-1

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No. B2485846
CAS RN: 1026755-44-1
M. Wt: 237.255
InChI Key: QBBNWCTXXOGLFR-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a complex organic compound. It is a derivative of 2-aminothiazole, a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of this compound and its related complexes has been reported in literature . The spectroscopic data revealed the presence of the OH in the FTIR and NMR spectra of the compound . The geometry confirmation was done using single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using single-crystal X-ray diffraction . The structure was found to be a 5-coordinated distorted trigonal bipyramidal comprising of the O1 of the carboxylate moiety, O3 of the amide moiety occupying the axial position while the three equatorial positions were occupied by the carbon atoms of the three butyl groups .

Scientific Research Applications

Nonlinear Optical Materials

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid: and related organic compounds have garnered interest in nonlinear optics. Nonlinear optical (NLO) materials exhibit enhanced electronic polarization responses, making them valuable for optical applications . The overlap of π-orbitals in this compound leads to delocalization of intermolecular charge distribution, resulting in high hyperpolarizability. Researchers explore its potential for second harmonic conversion (SHC) and other nonlinear optical effects.

properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-9-5-3-8(4-6-9)11(14)7-10(13)12(15)16/h3-6,10H,2,7,13H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBNWCTXXOGLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid

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